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Compound of Interest

Compound Name: 8-Bromo-2-phenylquinazoline

Cat. No.: B15063263

Application Note: Spectroscopic
Characterization of 8-Bromo-2-
phenylquinazoline

Introduction

8-Bromo-2-phenylquinazoline is a heterocyclic organic compound with a quinazoline core
structure. Quinazoline derivatives are of significant interest to researchers in medicinal
chemistry and drug development due to their wide range of biological activities, including
anticancer, anti-inflammatory, and antimicrobial properties. Accurate structural confirmation and
purity assessment are critical steps in the synthesis and development of such compounds. This
application note provides a detailed protocol for the spectroscopic characterization of 8-Bromo-
2-phenylquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

The structural integrity and purity of synthesized 8-Bromo-2-phenylquinazoline can be
unequivocally established through the combined application of *H NMR, 3C NMR, and high-
resolution mass spectrometry (HRMS). These techniques provide detailed information about
the molecular structure, the chemical environment of individual atoms, and the precise
molecular weight.

Spectroscopic Data
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The following tables summarize the key spectroscopic data obtained for 8-Bromo-2-
phenylquinazoline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 8-Bromo-2-phenylquinazoline. The data was
acquired in Chloroform-d (CDCIs) at 400 MHz. Chemical shifts (d) are reported in parts per

million (ppm).
. . Coupling
Chemical Shift o Number of ]
Multiplicity Constant (J) Assignment
(3) (ppm) Protons
(Hz)
9.49 S - 1H H4
8.65 —8.62 m - 2H Phenyl H
8.16 dd 8.0,1.2 1H H5
7.97 dd 8.0,1.2 1H H7
7.61—-7.53 m - 4H H6, Phenyl H

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1]

Table 2: 13C NMR Spectroscopic Data for 8-Bromo-2-phenylquinazoline. The data was
acquired in Chloroform-d (CDCIs) at 100 MHz. Chemical shifts (d) are reported in ppm.
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Chemical Shift (8) (ppm) Assighment
161.6 C2

160.9 C8a

148.1 Cc4

137.5 Phenyl C (quaternary)
137.4 Cc7

131.1 Phenyl CH
128.8 Phenyl CH
128.7 Phenyl CH
127.6 C5

126.7 Cda

124.7 C6

124.3 C8

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 8-Bromo-2-phenylquinazoline. High-resolution mass
spectrometry (HRMS) was performed using Electrospray lonization (ESI).

Parameter Value
lonization Mode ESI
Calculated m/z [M+H]* 285.0022
Found m/z [M+H]* 285.0021

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1] The
presence of bromine would result in a characteristic M and M+2 isotopic pattern with
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approximately equal intensity.[2][3]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Materials:

e 8-Bromo-2-phenylquinazoline (5-10 mg for *H, 20-50 mg for 13C)

o Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)
e High-quality 5 mm NMR tubes

o Pasteur pipette and bulb

e Small vial

e Filter plug (e.g., glass wool)

Protocol:

e Sample Preparation:

1. Weigh 5-10 mg of 8-Bromo-2-phenylquinazoline into a clean, dry vial for tH NMR. For
13C NMR, a higher concentration of 20-50 mg is recommended.[4][5]

2. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing TMS to the
vial.

3. Gently swirl or vortex the vial to dissolve the compound completely.
4. Place a small glass wool plug into a Pasteur pipette.

5. Filter the solution through the pipette into a clean 5 mm NMR tube to remove any
particulate matter.[1]
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6. Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

7. Cap the NMR tube securely.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz
o Solvent: CDCls
o Temperature: 298 K
o Pulse Program: Standard single pulse (zg30)
o Number of Scans: 16-64
o Relaxation Delay: 1-2 seconds
o Acquisition Time: 3-4 seconds
o Spectral Width: -2 to 12 ppm
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz
o Solvent: CDCls
o Temperature: 298 K
o Pulse Program: Proton-decoupled (zgpg30)
o Number of Scans: 1024 or more, depending on concentration
o Relaxation Delay: 2-5 seconds
o Acquisition Time: 1-2 seconds

o Spectral Width: -10 to 220 ppm
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» Data Processing:
1. Apply a Fourier transform to the acquired Free Induction Decay (FID).
2. Phase correct the spectrum.

3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and the residual
solvent peak of CDCIs at 77.16 ppm for 13C.

4. Integrate the peaks in the *H spectrum.

5. Analyze the chemical shifts, coupling constants, and integration to assign the proton and
carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and confirm the elemental composition.

Materials:

8-Bromo-2-phenylquinazoline

LC-MS grade methanol or acetonitrile

LC-MS grade water

Formic acid (optional, for enhancing ionization)

Microsyringe or autosampler vials
Protocol:
o Sample Preparation:

1. Prepare a stock solution of 8-Bromo-2-phenylquinazoline in methanol or acetonitrile at a
concentration of approximately 1 mg/mL.

2. Perform a serial dilution to obtain a final concentration of 1-10 pg/mL.[7]
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3. If necessary, add 0.1% formic acid to the final solution to promote protonation for positive
ion mode ESI.[3]

4. Transfer the final solution to an appropriate vial for injection.

e Instrument Parameters (HRMS):

[e]

Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap)
o lonization Source: Electrospray lonization (ESI)
o lonization Mode: Positive
o Capillary Voltage: 3-4 kV
o Drying Gas (N2): Flow and temperature optimized for the instrument
o Mass Range: m/z 100-500
o Data Acquisition: Full scan mode
o Data Analysis:
1. Identify the [M+H]* ion peak.

2. Observe the isotopic pattern characteristic of a bromine-containing compound (two peaks
of nearly equal intensity separated by 2 m/z units).[2][3]

3. Determine the accurate mass of the monoisotopic peak.

4. Use the instrument software to calculate the elemental composition and compare it with
the theoretical formula (C14aH10BrNz). The mass error should be within 5 ppm.[8]

Workflow Diagram
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Compound Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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